molecular formula C18H17N3O3 B2582698 N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034295-23-1

N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2582698
CAS No.: 2034295-23-1
M. Wt: 323.352
InChI Key: ZQZPHNDECLZLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a high-purity chemical reagent designed for professional research applications. This compound belongs to the pyridine carboxamide class, a scaffold recognized for its diverse biological activities and significant research value in both agrochemical and pharmaceutical development. Pyridine-3-carboxamide analogs have recently demonstrated promising activity against agricultural pathogens. Research on similar structures has shown that the pyridine carboxamide core is highly effective in targeting bacterial plant diseases, such as those caused by Ralstonia solanacearum , and can enhance plant defense mechanisms . The specific structure of this compound, featuring a pyridine ring linked to a 2-cyanophenyl group via a carboxamide bridge, is a key pharmacophore in modern medicinal chemistry. This amide linkage is a critical feature in many bioactive molecules, contributing to strong binding affinities with biological targets . Furthermore, the 3-pyridinyl ring is often essential for activity, as modifications to this group can completely abolish potency, indicating its role in mimicking natural vitamins and interacting with specific enzyme pathways . In biomedical research, pyridine carboxamide derivatives are investigated as potential inhibitors of various enzymes and receptors. This includes their exploration as sodium channel (Nav1.8) inhibitors for pain research and their potential involvement in NAD salvage pathways, which are relevant in oncology studies . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-11-13-3-1-2-4-16(13)21-18(22)14-5-6-17(20-12-14)24-15-7-9-23-10-8-15/h1-6,12,15H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPHNDECLZLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the oxan-4-yloxy group: This step might involve nucleophilic substitution reactions where an appropriate oxan-4-yloxy precursor reacts with the pyridine intermediate.

    Attachment of the 2-cyanophenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using a 2-cyanophenyl halide and the pyridine intermediate.

    Formation of the carboxamide group: This step typically involves the reaction of the carboxylic acid derivative with an amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its biological activity, including potential therapeutic effects.

    Medicine: It could be investigated for its potential as a drug candidate for treating various diseases.

    Industry: The compound might find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences between N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide and related pyridine-3-carboxamide derivatives:

Compound Name (Reference) R1 (Amide Substituent) R2 (Pyridine Substituent) Key Structural Features
This compound (Target Compound) 2-cyanophenyl 6-oxan-4-yloxy Electron-withdrawing cyano group; tetrahydropyran ether for solubility/stability
N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-acetylphenyl 1-(2-chloro-6-fluorobenzyl), 2-oxo-1,2-dihydropyridine Halogenated benzyl and acetyl groups; dihydropyridine backbone for conformational rigidity
N-(4-morpholin-2-ylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide 4-morpholin-2-ylphenyl 6-oxan-4-yloxy Morpholine ring introduces polarity; shared oxan-4-yloxy group
N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidinyl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide 4-chlorodifluoromethoxyphenyl 6-[(3R)-3-hydroxypyrrolidinyl], 5-(1H-pyrazol-3-yl) Halogenated methoxy group; hydroxypyrrolidine and pyrazole for hydrogen bonding
6-[(1,3-benzothiazol-6-yl)amino]-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-4-[(propan-2-yl)amino]pyridine-3-carboxamide (2R)-2-fluoro-3-hydroxy-3-methylbutyl 6-benzothiazolylamino, 4-isopropylamino Fluorinated alkyl chain; benzothiazole and amino groups for π-π stacking

Key Observations from Structural Comparisons

Amide Substituent Diversity: The 2-cyanophenyl group in the target compound contrasts with 4-acetylphenyl () and 4-chlorodifluoromethoxyphenyl (). The cyano group’s strong electron-withdrawing nature may enhance receptor binding compared to acetyl or halogenated methoxy groups, which offer bulkier or more lipophilic profiles.

Pyridine Substituent Variations: The oxan-4-yloxy group (shared with ’s compound) provides a rigid, oxygen-rich structure that may enhance metabolic stability compared to the hydroxypyrrolidinyl group in , which offers hydrogen-bonding capability but increased flexibility .

Functional Group Synergy: The combination of cyano and oxan-4-yloxy in the target compound balances electron withdrawal and solubility, whereas ’s compound combines chlorodifluoromethoxy (lipophilic) and hydroxypyrrolidinyl (polar) groups for multi-target interactions.

Implications for Drug Design

  • Bioisosteric Replacements: The cyano group in the target compound could serve as a bioisostere for nitro or carbonyl groups in analogs like ’s acetylphenyl derivative.
  • Solubility Optimization : The oxan-4-yloxy group’s ether linkage may outperform morpholine () or hydroxypyrrolidine () in balancing lipophilicity and aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.